2-(3,4-Dimethoxybenzyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-14-8-7-11(9-15(14)20-2)10-16-17-12-5-3-4-6-13(12)18-16/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWWUKJFRDQIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Iii. Pharmacological Activities of 2 3,4 Dimethoxybenzyl 1h Benzimidazole and Analogues
Antimicrobial Activity
Benzimidazole (B57391) and its analogues represent a significant class of compounds investigated for their broad-spectrum antimicrobial properties. wisdomlib.orgrjptonline.orgnih.gov Their activity spans across various microorganisms, including bacteria and fungi, making them a focal point in the search for new anti-infective agents to combat the growing challenge of antimicrobial resistance. nih.govnih.gov
The antibacterial potential of benzimidazole derivatives has been widely reported against a range of pathogenic bacteria. researchgate.netnih.gov These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with their efficacy often dependent on the specific chemical modifications of the benzimidazole structure. nih.govnih.gov
Derivatives of the benzimidazole scaffold have shown notable efficacy against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govnih.gov For instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated potent antibacterial activity against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov The presence of electron-withdrawing groups, such as 4-chloro and 3,4-dichloro substitutions on the aromatic ring at the 2-position, was found to enhance this activity. nih.gov
Similarly, a study on benzimidazolylbenzenesulfonamides revealed that compounds with a nitro group at position 5 or 7 of the benzimidazole core exhibited significant potency against S. aureus and MRSA. mdpi.com Some (S)-2-ethanaminebenzimidazole derivatives and a 2-(chloromethyl)-1H-benzo[d]imidazole derivative also displayed antibacterial activity against MRSA strains with MICs comparable to ciprofloxacin. nih.gov Furthermore, certain 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes, particularly with Cu(II), have shown considerable antibacterial effects against S. aureus and Staphylococcus epidermidis. nih.gov
Table 1: Antibacterial Activity of Selected Benzimidazole Analogues against Gram-Positive Bacteria
| Compound/Analogue Type | Bacterium | Activity (MIC) | Reference |
|---|---|---|---|
| N,2,6-trisubstituted 1H-benzimidazoles | S. aureus (MSSA & MRSA) | 2-16 µg/mL | nih.gov |
| Benzimidazolylbenzenesulfonamides (with nitro group) | S. aureus, MRSA | Potent activity | mdpi.com |
| (S)-2-ethanaminebenzimidazole derivatives | MRSA | Comparable to Ciprofloxacin | nih.gov |
| Cu(II) complexes of pyridinyl-1H-benzimidazoles | S. aureus, S. epidermidis | Considerable effect | nih.gov |
The efficacy of benzimidazole derivatives extends to Gram-negative bacteria, although sometimes to a lesser extent compared to Gram-positive strains. nih.gov Nevertheless, specific analogues have demonstrated significant activity against pathogens like Escherichia coli and Klebsiella pneumoniae. wisdomlib.orgnih.gov
For example, certain N,2,6-trisubstituted 1H-benzimidazole derivatives with 4-chloro and 3,4-dichloro groups on the 2-position's aromatic ring showed potent activity against E. coli, with MIC values between 2 and 16 μg/mL. nih.gov A different study found that a benzimidazole-pyrazole hybrid, N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine, also exhibited good antibacterial activity against E. coli with a MIC of 50 μg/mL. nih.gov
In the context of K. pneumoniae, some 2- and 3-pyridinyl-1H-benzimidazoles, which were inactive on their own, showed antimicrobial effects when complexed with Zn(II). nih.gov A novel siderophore-conjugated cephalosporin, LCB10-0200, which is not a direct analogue but shares the goal of combating resistant bacteria, has shown potent antibacterial activity against K. pneumoniae, including strains that produce extended-spectrum beta-lactamase (ESBL). nih.gov
Table 2: Antibacterial Activity of Selected Benzimidazole Analogues against Gram-Negative Bacteria
| Compound/Analogue Type | Bacterium | Activity (MIC) | Reference |
|---|---|---|---|
| N,2,6-trisubstituted 1H-benzimidazoles | E. coli | 2-16 µg/mL | nih.gov |
| Benzimidazole-pyrazole hybrid | E. coli | 50 µg/mL | nih.gov |
| Zn(II) complexes of pyridinyl-1H-benzimidazoles | K. pneumoniae | Antimicrobial effect | nih.gov |
The antibacterial effects of benzimidazole derivatives are often attributed to their ability to interfere with essential cellular processes, with DNA topoisomerase inhibition being a key mechanism. researchgate.netcrsubscription.com DNA topoisomerases are vital enzymes that manage the topological states of DNA during replication, transcription, and other cellular functions, making them excellent targets for antimicrobial agents. crsubscription.comesisresearch.org
Benzimidazole-based compounds are known to function as topoisomerase inhibitors. researchgate.netnih.gov For instance, bi- and triaryl benzimidazole derivatives have been investigated as inhibitors of both topoisomerase I and II. crsubscription.comtandfonline.com Some bis-benzimidazole derivatives have been shown to inhibit DNA gyrase (a type II topoisomerase) with IC50 values in the range of 5-10 µM and topoisomerase IV with IC50 values between 15-70 µM. crsubscription.com This suggests that DNA gyrase might be a primary target for these specific derivatives. crsubscription.com The mechanism often involves preventing the re-ligation of cleaved DNA strands, which leads to lethal DNA strand breaks. crsubscription.com
The benzimidazole scaffold is a cornerstone in the development of antifungal agents. sid.ir Many derivatives have demonstrated significant activity against a variety of fungal pathogens, including clinically relevant species like Candida albicans. nih.govnih.govmdpi.com The fungicidal action of some benzimidazoles is attributed to their ability to bind to fungal microtubules, thereby halting hyphal growth and blocking nuclear division. sid.ir
Several studies have highlighted the potential of specific benzimidazole analogues. For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed that compound 4k was particularly potent against C. albicans and Aspergillus niger, with MIC values of 8 and 16 μg/mL, respectively. nih.gov Another study synthesized benzimidazole-1,3,4-oxadiazole compounds, of which derivatives 4h and 4p showed comparable activity to the reference drug amphotericin B against C. albicans, with a MIC50 of 1.95 µg/mL. mdpi.com
Furthermore, bisbenzimidazole compounds have exhibited moderate to excellent antifungal activities, with MIC values ranging from 0.975 to 15.6 µg/mL against various fungal strains. nih.gov In one study, 23 different benzimidazole derivatives showed potent fungicidal activity, with MIC values equivalent to or better than amphotericin B. nih.gov However, it's noteworthy that in some cases, such as with mono- and trisbenzimidazole analogues, no significant antifungal activity was observed, underscoring the importance of specific structural features. nih.gov
Table 3: Antifungal Activity of Selected Benzimidazole Analogues
| Compound/Analogue Type | Fungus | Activity (MIC) | Reference |
|---|---|---|---|
| N-substituted 6-(chloro/nitro)-1H-benzimidazole (4k) | C. albicans | 8 µg/mL | nih.gov |
| Benzimidazole-1,3,4-oxadiazole (4h, 4p) | C. albicans | MIC50 = 1.95 µg/mL | mdpi.com |
| Bisbenzimidazoles | Various fungal strains | 0.975–15.6 µg/mL | nih.gov |
Benzimidazole derivatives are well-established as a significant class of antiparasitic agents, with activity against a wide range of protozoa and helminths. nih.govresearchgate.netnih.govedgccjournal.org Their mechanism of action in parasites, particularly helminths, often involves the inhibition of tubulin polymerization. researchgate.netnih.gov
In studies against the helminth Trichinella spiralis, a series of new benzimidazolyl-2-hydrazones demonstrated greater in vitro activity than the standard drugs albendazole (B1665689) and ivermectin. rsc.org Specifically, compounds 5b and 5d achieved 100% effectiveness in killing the parasitic larvae after 24 hours of incubation. rsc.org However, another study synthesizing 1H-benzimidazole derivatives found that none were as active as albendazole against T. spiralis. nih.gov
Regarding protozoan parasites, the benzimidazole scaffold is a promising pharmacophore for developing drugs against diseases like leishmaniasis, caused by parasites such as Leishmania donovani. nih.govedgccjournal.org While direct studies on 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole are limited, various analogues have been explored. For example, N-benzyl-1H-benzimidazol-2-amine derivatives have been tested against different Leishmania species. nih.gov Furthermore, other heterocyclic compounds like benzoxaboroles have been identified as potent inhibitors of Leishmania donovani, targeting essential enzymes like leucyl-tRNA synthetase and the cleavage and polyadenylation specificity factor (CPSF3). nih.govconstantsystems.com This highlights the ongoing search for novel chemical scaffolds, including those related to benzimidazoles, for the treatment of visceral leishmaniasis. constantsystems.com
Antiparasitic Activity (e.g., Trichinella spiralis, Leishmania donovani)
Anthelmintic Action and Tubulin Binding
Benzimidazole derivatives have been cornerstone anthelmintic agents in both human and veterinary medicine for decades. nih.gov Their primary mechanism of action involves the disruption of microtubule-dependent processes within the parasite. nih.gov This is achieved through binding to β-tubulin, a key protein component of microtubules, thereby inhibiting its polymerization. nih.gov This disruption affects vital cellular functions in the helminth, such as cell division, motility, and nutrient uptake, ultimately leading to paralysis and death of the parasite. allmultidisciplinaryjournal.com
The binding affinity of various benzimidazole compounds to helminth tubulin often correlates with their anthelmintic potency. nih.gov Studies on the nematode Haemonchus contortus have demonstrated that the ability of different benzimidazoles to inhibit the binding of radiolabeled ligands to tubulin reflects their therapeutic efficacy. nih.gov The interaction is specific, with key amino acid residues in the β-tubulin protein, such as phenylalanine at position 200, being critical for binding. nih.gov Mutations in this region of the β-tubulin gene can lead to a reduced binding affinity for benzimidazole drugs, which is a primary mechanism of anthelmintic resistance. nih.gov Molecular docking and dynamic simulations have further elucidated the binding interactions, showing that benzimidazoles fit into a specific pocket on the β-tubulin molecule, forming hydrogen bonds and arene interactions with residues like E198. semanticscholar.orgfrontiersin.org While research on this compound itself is limited, the well-established mode of action for the benzimidazole class suggests it would likely operate through a similar tubulin-binding mechanism. nih.gov
Antiprotozoal Mechanisms
The success of benzimidazoles against helminths has prompted investigations into their activity against protozoan parasites. The mechanism of action in protozoa is believed to mirror that in helminths, with β-tubulin being the principal target. nih.gov The effectiveness of these compounds is linked to the specific β-tubulin sequences of the target protozoan. nih.gov For instance, protozoa like Encephalitozoon species, which possess key amino acid residues (Glu-198 and Phe-200) predictive of susceptibility, are sensitive to benzimidazoles. nih.gov
In vitro studies have confirmed the high susceptibility of protozoan parasites such as Trichomonas vaginalis and Giardia lamblia to a range of benzimidazole derivatives, including mebendazole (B1676124) and fenbendazole. nih.gov Conversely, little to no activity was observed against other protozoa like Entamoeba histolytica and Leishmania major, highlighting a degree of specificity. nih.gov Research on specifically substituted benzimidazoles has shown that modifications, such as the inclusion of nitro and halogeno groups, can yield compounds with distinct antiprotozoal activity. nih.govresearchgate.net For example, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole demonstrated notable antiprotozoal effects. nih.gov The broad range of active benzimidazole derivatives suggests that this scaffold is a promising starting point for the development of novel antiprotozoal agents. researchgate.netderpharmachemica.com
Anticancer Activity
The benzimidazole core is a recognized pharmacophore in oncology, with its derivatives exhibiting anticancer properties through multiple mechanisms. rsc.orgnih.gov These include the inhibition of crucial enzymes, disruption of microtubule dynamics, and induction of programmed cell death. nih.govnih.gov
A significant body of research has demonstrated the cytotoxic effects of 2-(benzyl)-1H-benzimidazole analogues against a panel of human cancer cell lines. A close analogue, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, showed potent cytotoxicity against the A549 non-small cell lung cancer cell line with an IC₅₀ value of 0.15 µM, which was significantly more potent than cisplatin, etoposide, and doxorubicin. nih.gov Other studies have consistently reported the cytotoxic potential of various benzimidazole derivatives against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. researchgate.netnih.gov For example, certain 1H-benzimidazole-2-yl hydrazones and benzimidazole-piperazine hybrids have shown marked antiproliferative effects in the low micromolar range against these cell lines. nih.govresearchgate.net The data underscores the potential of the benzimidazole scaffold in developing potent anticancer agents.
IC₅₀: The concentration of a drug that gives half-maximal response.
The anticancer effects of benzimidazole derivatives are often mediated by their interaction with specific molecular targets that are critical for cancer cell growth and survival. ijpsjournal.com One major target is the class of topoisomerase enzymes, which are essential for DNA replication and transcription. Certain benzimidazole-triazole hybrids have been identified as potent inhibitors of Topoisomerase I, while molecular docking studies have suggested that analogues like N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide can bind effectively within the pocket of Topoisomerase IIα-DNA, disrupting its function. nih.govacs.org
In addition to topoisomerases, receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequent targets. nih.govijpsjournal.com Overexpression of these receptors is common in many cancers. Novel benzimidazole-based derivatives have been developed as potent EGFR inhibitors, with some showing IC₅₀ values comparable to the established drug erlotinib. mdpi.comnih.gov Similarly, other analogues have been found to inhibit VEGFR-2, a key mediator of angiogenesis, thereby potentially cutting off the tumor's blood supply. nih.gov The ability of the benzimidazole scaffold to be modified to target a variety of these key cancer-related enzymes and receptors makes it a versatile platform for designing multi-targeted anticancer agents. nih.gov
A primary outcome of the cytotoxic and target-inhibitory activities of benzimidazole compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. mdpi.com Numerous studies have shown that benzimidazole derivatives can trigger apoptosis in cancer cells. mdpi.comnih.gov For instance, certain compounds have been shown to significantly increase the population of apoptotic cells in glioblastoma, prostate, breast, and lung cancer cell lines, as confirmed by methods like Annexin V-FITC/PI staining. mdpi.comnih.gov The mechanism often involves the modulation of apoptosis-regulating proteins, such as the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
In conjunction with apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.gov Depending on the specific derivative and cell type, arrest can occur at different checkpoints. For example, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives effectively suppress cell cycle progression in A549 and MDA-MB-231 cells. mdpi.comnih.govopenaire.eu Another analogue, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, was found to arrest A549 cells at the S phase. nih.gov Certain benzimidazole carbamates induce a G2/M phase arrest, which can lead to cell death through either apoptosis or mitotic catastrophe, particularly in p53-mutant cancer cells. nih.gov This ability to disrupt fundamental cellular processes like cell division and survival is central to their anticancer potential.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of many diseases. tandfonline.com Benzimidazole derivatives have emerged as a class of compounds with significant antioxidant and free radical scavenging properties. nih.govresearchgate.net The antioxidant capacity is often linked to the specific substituents on the benzimidazole ring system. researchgate.net
The antioxidant activity of these compounds has been evaluated using various in vitro assays. tandfonline.comnih.gov Many derivatives have demonstrated a strong ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the ABTS•+ radical cation. researchgate.netnih.gov For example, benzimidazole derivatives containing salicyl, oxadiazole, and triazole moieties showed very good scavenging activity in these assays. researchgate.net Furthermore, some analogues have been shown to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.govnih.gov In studies using rat liver microsomes, certain benzimidazole derivatives significantly inhibited NADPH-dependent lipid peroxidation. tandfonline.comnih.gov It is noteworthy that while many derivatives show potent antioxidant effects, the parent 1H-benzimidazole molecule itself has little direct antioxidant activity, highlighting the crucial role of functional group substitutions in conferring these properties. researchgate.net
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of benzimidazole derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov
Studies on a series of 1H-benzimidazole-2-yl hydrazones have demonstrated that the antioxidant activity is significantly influenced by the substitution pattern on the benzylidene ring. nih.govresearchgate.net Specifically, the presence of hydroxyl groups enhances the radical scavenging capacity. For instance, dihydroxy-substituted hydrazones, such as the 2,3-dihydroxy and 3,4-dihydroxy analogues, were identified as the most potent radical scavengers in these studies. nih.govresearchgate.net In contrast, compounds with only methoxy (B1213986) groups, which are structurally more similar to this compound, generally exhibit weaker activity. The radical scavenging activity of some benzimidazole hydrazone derivatives is detailed in the table below.
Table 1: DPPH and ABTS Radical Scavenging Activity of Benzimidazole Hydrazone Derivatives
| Compound | Substituent on Benzylidene Ring | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
|---|---|---|---|
| 5a | 2-hydroxy | > 100 | > 100 |
| 5b | 2,3-dihydroxy | 15.3 | 8.7 |
| 5c | 2,4-dihydroxy | 22.1 | 12.4 |
| 5d | 3,4-dihydroxy | 12.8 | 7.9 |
| 5e | 4-hydroxy-3-methoxy | 35.6 | 18.2 |
| 5f | 3-ethoxy-4-hydroxy | 41.2 | 21.5 |
| 5g | 4-hydroxy | > 100 | 89.3 |
| 5h | 4-methoxy | > 100 | > 100 |
| 5i | 3,4-dimethoxy | > 100 | > 100 |
| 5j | 3,4,5-trimethoxy | > 100 | > 100 |
| 5k | 2-methoxy | > 100 | > 100 |
| 5l | 4-diethylamino-2-hydroxy | 10.5 | 6.3 |
Data sourced from a study on 1H-benzimidazole-2-yl hydrazones. IC₅₀ represents the concentration required to scavenge 50% of the radicals.
The data indicates that the presence and position of hydroxyl groups are crucial for potent radical scavenging activity, a feature absent in the dimethoxy-substituted target compound. nih.gov
Inhibition of Oxidative Damage in Biological Systems
Beyond simple radical scavenging, the protective effects of benzimidazole derivatives against oxidative damage in biological systems have been explored. One key process of oxidative damage is lipid peroxidation, which involves the degradation of lipids in cell membranes by free radicals. nih.gov
Research on various benzimidazole derivatives has shown their capacity to inhibit lipid peroxidation. nih.govsilae.it For example, a study investigating the antioxidant activity of [1-benzyl-2-phenyl-substituted]-1H-5,6-substituted-benzo(d)imidazoles found that compounds with electron-releasing groups, such as methoxy and hydroxyl substituents, demonstrated enhanced inhibition of ferrous-induced lipid peroxidation in rat brain homogenate. silae.it Specifically, a 4-methoxy derivative showed significant activity. silae.it
Another study on 1H-benzimidazole-2-yl hydrazones assessed their ability to protect against iron-induced oxidative damage to lecithin, a key component of cell membranes. The results indicated that these compounds, particularly those with dihydroxy substitutions, offered significant protection against peroxidation. nih.gov
Table 2: Inhibition of Iron-Induced Lecithin Peroxidation by Benzimidazole Hydrazone Derivatives
| Compound | Substituent on Benzylidene Ring | Concentration (µM) | Inhibition of Peroxidation (%) |
|---|---|---|---|
| 5b | 2,3-dihydroxy | 90 | ~85% |
| 5d | 3,4-dihydroxy | 90 | ~85% |
| 5e | 4-hydroxy-3-methoxy | 90 | ~70% |
| Quercetin (Standard) | - | 90 | ~80% |
Data adapted from a study on the protective effects of 1H-benzimidazole-2-yl hydrazones against ferrous-induced peroxidation.
These findings suggest that benzimidazole analogues of this compound have the potential to mitigate oxidative damage in biological membranes.
Modulation of Endogenous Antioxidant Enzymes
The body possesses an endogenous antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Some studies have suggested that benzimidazole compounds may influence the activity of these enzymes. For instance, during infections like trichinellosis, which is treated with benzimidazole-based drugs, alterations in the levels of antioxidant enzymes such as SOD and CAT have been observed in the host tissues. nih.govresearchgate.net This suggests an indirect link between benzimidazole administration and the modulation of the endogenous antioxidant system. However, direct evidence for this compound specifically modulating these enzymes is not yet established. Studies on other compounds have shown that exposure to certain chemicals can alter the activity of these enzymes. bibliotekanauki.pl
Enzyme Inhibition (General)
Benzimidazole and its derivatives are recognized for their ability to interact with and inhibit various enzymes, a property that underpins many of their therapeutic applications. scbt.com The fused ring system of benzimidazole can participate in various binding interactions within the active sites of enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. Several studies have investigated benzimidazole derivatives as tyrosinase inhibitors.
Research on (Z)-2-(substituted benzylidene)benzimidazothiazolone analogues, which share a structural resemblance to the target compound, identified several potent tyrosinase inhibitors. nih.gov The study highlighted that the nature and position of substituents on the phenyl ring are critical for inhibitory activity. For example, compounds with 3,4-dihydroxyphenyl and 4-hydroxyphenyl groups showed strong inhibition. nih.gov Interestingly, it was noted that 2,4-dimethoxyphenyl groups, which are also dimethoxy-substituted like the target compound, were found to be very weak or inactive. nih.gov
Another study on 5,6-dihydroimindazo[2,1-b]thiazol-3(2H)-one (DHIT) derivatives also found that hydroxyl group positioning significantly impacts tyrosinase inhibition. A compound with a 2,4-dihydroxyphenyl group was a highly potent inhibitor, while a 3-hydroxy-4-methoxyphenyl derivative also showed good activity. nih.gov
Table 3: Mushroom Tyrosinase Inhibitory Activity of Selected Benzimidazole Analogues
| Compound Class | Substituent on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| Benzimidazothiazolone | 4-hydroxy | 3.70 |
| Benzimidazothiazolone | 3,4-dihydroxy | 3.05 |
| Benzimidazothiazolone | 2,4-dihydroxy | 5.00 |
| Dihydroimidazothiazolone | 2,4-dihydroxy | 0.88 |
| Dihydroimidazothiazolone | 3-hydroxy-4-methoxy | 17.10 |
| Kojic Acid (Standard) | - | 18.27 - 84.41 |
IC₅₀ values are sourced from studies on benzimidazothiazolone and dihydroimidazothiazolone derivatives.
These structure-activity relationship studies suggest that the 3,4-dimethoxy substitution in this compound may not be optimal for potent tyrosinase inhibition, as hydroxyl groups appear to be key for this activity.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy to combat these infections. acs.org Benzimidazole derivatives have been explored for their urease inhibitory potential. tandfonline.comscielo.br
A study on regio-selectively alkylated benzimidazole-2-thione derivatives identified compounds with interesting urease inhibitory activity. mdpi.com Another investigation into benzimidazoles containing a triazole ring also reported effective urease inhibition, with some derivatives showing IC₅₀ values in the low micromolar range. ktu.edu.tr Furthermore, research on 2-(pyridin-4-yl)benzimidazole revealed it to be a mixed-type inhibitor of urease. scielo.br
Table 4: Urease Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Class | Specific Derivative/Substituent | IC₅₀ (µM) |
|---|---|---|
| Benzimidazole Derivative | 8g (specific structure not detailed) | 5.85 |
| Benzimidazole-2-thione Derivative | Compound 2 | - (active) |
| Benzimidazole-2-thione Derivative | Compound 5 | - (active) |
| 2-(Pyridin-4-yl)benzimidazole | - | 2140 |
| Thiourea (Standard) | - | 22 |
IC₅₀ values are sourced from various studies on benzimidazole derivatives.
While these studies focus on analogues, they indicate that the benzimidazole scaffold is a viable starting point for the design of urease inhibitors.
sEH Activity Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.gov Inhibition of sEH is being investigated as a therapeutic strategy for a range of conditions, including inflammation, hypertension, and pain. acs.orgnih.gov
Several studies have identified benzimidazole derivatives as potent inhibitors of human soluble epoxide hydrolase (sEH). nih.govgazi.edu.tr Research into benzoxazolone-5-urea derivatives, which are structurally related to benzimidazoles, has yielded compounds with IC₅₀ values in the nanomolar range. nih.govacs.org The substitution pattern on the flanking aryl or benzyl (B1604629) groups was found to be critical for potent inhibition. nih.govacs.org Additionally, virtual screening and synthesis efforts have pointed towards benzimidazole derivatives as promising dual inhibitors of sEH and 5-lipoxygenase. nih.gov
Table 5: Human sEH Inhibitory Activity of Benzoxazolone-5-Urea Analogues
| Compound | Substituent | IC₅₀ (nM) |
|---|---|---|
| 31 | 2-fluorobenzyl | 0.39 |
| 32 | 4-fluorobenzyl | 0.81 |
| 33 | 2,4-difluorobenzyl | 0.53 |
| 34 | 4-chlorobenzyl | 1.1 |
| 35 | 4-bromobenzyl | 0.96 |
Data sourced from a study on benzoxazolone-5-urea derivatives as sEH inhibitors.
The potent activity of these related heterocyclic structures suggests that the benzimidazole scaffold, including potentially this compound, could be a valuable template for the development of sEH inhibitors.
DNA Polymerase Inhibition
Research into the specific DNA polymerase inhibitory activity of this compound is not extensively documented in the provided literature. However, studies on structurally similar bis-benzimidazole analogues have revealed significant inhibitory effects on related enzymes crucial for DNA replication, such as DNA topoisomerases.
A notable analogue, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as a potent inhibitor of bacterial DNA topoisomerase I. nih.gov This compound, a synthetic analogue of Hoechst 33342, has demonstrated preferential targeting of Escherichia coli (E. coli) topoisomerase I over human topoisomerase I and topoisomerase II. nih.gov The mechanism of inhibition involves the stabilization of the enzyme-DNA covalent complex, which shifts the cleavage-religation equilibrium and leads to an accumulation of DNA cleavage products. nih.gov This action classifies DMA as a poison inhibitor of E. coli topoisomerase I. nih.gov Importantly, DMA shows significant antibacterial activity at low concentrations while remaining non-toxic to human cells at these dosages, highlighting its potential as a selective antibacterial agent. nih.gov
Anti-inflammatory and Analgesic Properties
The benzimidazole scaffold is widely recognized as a privileged structure in drug discovery and a preferred pharmacophore for developing anti-inflammatory and analgesic agents. nih.govnih.gov Various derivatives have been synthesized and evaluated, demonstrating a range of activities by targeting key players in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov
Studies on disubstituted benzimidazole derivatives have shown promising analgesic effects. In an acetic acid-induced writhing test in mice, several compounds exhibited significant peripheral analgesic activity, comparable to the standard drug aceclofenac. ijpsonline.com The results indicated a dose-dependent inhibition of writhing. ijpsonline.com
Table 1: Analgesic Activity of Disubstituted Benzimidazole Derivatives
| Compound | Dose (mg/kg) | Writhing Inhibition (%) |
|---|---|---|
| 3a | 25 | 69.40 |
| 50 | 73.88 | |
| 3b | 25 | 64.93 |
| 50 | 77.61 | |
| 3c | 25 | 88.81 |
| 50 | 89.55 | |
| 3d | 50 | 47.01 |
| Aceclofenac (Standard) | 25 | 88.81 |
Data sourced from a study on the peripheral analgesic activity of disubstituted benzimidazole derivatives. ijpsonline.com
Further research into more complex fused-ring systems, such as 2,3,4,5-tetrahydro nih.govijpsonline.comdiazepino[1,2-a]benzimidazole derivatives, has also confirmed analgesic properties. mdpi.com In the tail-flick test, a measure of central analgesic activity, certain derivatives significantly increased the pain threshold latency compared to the control group. mdpi.com The maximum possible effect (MPE) for some of these compounds was found to be substantially higher than that of the reference drug, butorphanol (B1668111) tartrate. mdpi.com
Table 2: Analgesic Effect of Diazepino[1,2-a]benzimidazole Derivatives in Tail-Flick Test
| Compound | Latent Period of Tail Flicker (seconds) | Maximum Possible Effect (MPE) (%) |
|---|---|---|
| Control | 4.2 ± 0.09 | ~10 |
| 2b | Statistically significant increase vs. control | Not specified |
| 2d | Statistically significant increase vs. control | Not specified |
| 3a | Statistically significant increase vs. control | Not specified |
| 3c | Statistically significant increase vs. control | Not specified |
| 3d | Statistically significant increase vs. control | ~1.8 times higher than Butorphanol |
| 3e | Statistically significant increase vs. control | ~1.8 times higher than Butorphanol |
| Butorphanol tartrate (Reference) | Not specified | Standard reference MPE |
Data based on a study evaluating the analgesic activity of novel diazepino[1,2-a]benzimidazole derivatives. mdpi.com
The anti-inflammatory mechanism of some benzimidazole derivatives has been linked to the inhibition of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Additionally, researchers have explored designing benzimidazole derivatives with antioxidant properties to mitigate the gastrointestinal side effects commonly associated with NSAIDs. nih.gov The inclusion of the benzimidazole nucleus is seen as a strategy to potentially enhance the physicochemical, metabolic, and pharmacokinetic properties of new anti-inflammatory and analgesic compounds. nih.gov
Iv. Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxybenzyl 1h Benzimidazole Derivatives
Impact of Substitution Patterns on Benzimidazole (B57391) Ring
The benzimidazole nucleus offers several positions for substitution, primarily at the N1, C2, C5, and C6 positions, all of which have been shown to significantly influence pharmacological effects. nih.govnih.gov SAR analyses indicate that the type and location of substituents on the benzimidazole scaffold are critical determinants of anti-inflammatory, antimicrobial, and anticancer activities. nih.gov
The N1 position of the benzimidazole ring is a key site for chemical modification that can drastically alter the biological profile of the resulting compounds. nih.govnih.gov The introduction of various substituents at this position can modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk, thereby affecting the molecule's interaction with biological targets.
Research has shown that attaching different groups to the N1 position can enhance chemotherapeutic activity. nih.gov For example, the substitution of a benzyl (B1604629) group at the N1-position has been found to enhance anti-inflammatory action. nih.gov In the context of 2-benzylbenzimidazole 'nitazene' opioids, modifications at the N1-diethylamino moiety are critical. 'Ring' modifications, such as replacing the diethylamino group with N-pyrrolidino or N-piperidino groups, generally yield highly active compounds. nih.gov Specifically, N-pyrrolidino substitutions were often more favorable for μ-opioid receptor (MOR) activation than N-piperidine substitutions. nih.gov Furthermore, N-desethyl modifications, representing the removal of one ethyl group from the N1-substituent, also result in compounds with significant MOR activity, though typically with slightly lower potency than their parent compounds. nih.gov
| N1-Substituent | Observed Impact on Biological Activity | Compound Class/Example | Reference |
|---|---|---|---|
| Benzyl group | Enhanced anti-inflammatory action | 1-benzyl-2-substituted benzimidazoles | nih.gov |
| N-pyrrolidino | Generally more favorable for MOR activation than N-piperidino | Nitazene analogs | nih.gov |
| N-piperidino | Yields highly active MOR agonists | Nitazene analogs | nih.gov |
| N-desethyl | Maintains important MOR activity, generally with slightly lowered potency | Nitazene analogs | nih.gov |
The C2 position of the benzimidazole scaffold is a pivotal point for substitution, and its modification has been a central strategy in drug discovery. longdom.orgsrrjournals.com The substituent at this position directly influences the molecule's orientation and binding affinity with various enzymes and receptors.
Studies on PPARγ agonists derived from a telmisartan (B1682998) lead structure highlighted the importance of C2 substituents. nih.gov Modifications at this position included various alkyl chains and aromatic systems. The activity in a luciferase assay was found to increase within the alkyl series in the order: propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov Introducing an aromatic ring at C2 also had a significant impact; a phenyl group led to the most active compound in the study. nih.gov The electronic properties of substituents on this phenyl ring were also critical. A 4-hydroxy group drastically decreased activity, likely due to hydrophilic repulsion, but this activity was restored upon O-methylation, indicating the importance of a hydrophobic interaction. nih.gov
In the context of antimicrobial activity, the nature of the C2 substituent is also a determining factor. It has been observed that compounds with electron-withdrawing groups (e.g., fluoro) at the C2-phenyl ring exhibit superior antifungal activity. Conversely, derivatives with electron-donating groups, such as a methoxy (B1213986) group at the para position of a C2-benzylidene ring, showed potent activity against specific fungal strains.
| C2-Substituent | Observed Impact on Biological Activity | Compound Class/Example | Reference |
|---|---|---|---|
| Butyl | Higher PPARγ activation compared to propyl | Telmisartan analogs | nih.gov |
| Phenyl | Most active PPARγ agonist in its series | Telmisartan analogs | nih.gov |
| 4-Hydroxyphenyl | Drastically decreased PPARγ activity | Telmisartan analogs | nih.gov |
| 4-Methoxyphenyl | Maintained high PPARγ activity | Telmisartan analogs | nih.gov |
| Benzyl | Weak PPARγ activity | Telmisartan analogs | nih.gov |
| p-Fluorobenzylidene | Superior antifungal activity | 2-substituted-1H-benzimidazoles | |
| p-Methoxybenzylidene | Potent antifungal activity against A. niger | 2-substituted-1H-benzimidazoles |
Influence of the Dimethoxybenzyl Moiety
The number and position of methoxy and/or hydroxy groups on a phenyl ring attached to the benzimidazole core strongly impact biological activity. mdpi.com The presence of these groups can enhance antioxidant activity as they can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com
In one study, a derivative with an electron-donating methoxy group at the para-position of a benzene (B151609) ring (attached to a benzylidene at C2 of the benzimidazole) showed equipotent antifungal activity to the standard drug Fluconazole. Another study on N-benzimidazole-derived carboxamides found that a 2-hydroxy-4-methoxy-substituted derivative displayed the most pronounced antiproliferative activity against all tested cell lines in the low micromolar range. mdpi.com This highlights that the specific arrangement of hydroxyl and methoxy groups is critical for potent bioactivity. The positional isomerism of these groups dictates the electronic distribution and hydrogen-bonding potential of the molecule, thereby influencing its interaction with biological targets. mdpi.comnih.gov
| Substitution Pattern on Phenyl Ring | Observed Biological Activity | Compound Class | Reference |
|---|---|---|---|
| Para-methoxy | Potent antifungal activity | Benzylidene-benzimidazoles | |
| 2-Hydroxy-4-methoxy | Pronounced antiproliferative activity | N-benzimidazole benzamides | mdpi.com |
| Two hydroxy, one methoxy | Strongest antibacterial activity against E. faecalis | N-benzimidazole benzamides | mdpi.com |
The benzyl linker, the methylene (B1212753) (-CH2-) bridge connecting the benzimidazole C2-position to the dimethoxyphenyl ring, is not merely a spacer but an active contributor to the molecule's biological properties. Its flexibility and length are crucial for correctly orienting the substituted phenyl ring within a receptor's binding pocket.
Exploration of Hybrid Molecules and Conjugates
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop new chemical entities with potentially enhanced activity or a dual mode of action. nih.gov The benzimidazole scaffold has been successfully hybridized with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole. nih.gov
A series of hybrid molecules featuring a benzimidazole ring linked to a 1,3,4-oxadiazole nucleus has been synthesized and evaluated for antimicrobial activity. These hybrids demonstrated that combining the two moieties could lead to compounds with good antibacterial and potent antifungal activities. Similarly, the synthesis of benzimidazole-1,2,3-triazole hybrids via 'click' chemistry has yielded compounds with significant biological potential. nih.gov One such hybrid, compound 4f, was found to selectively interact with and stabilize G-quadruplex DNA over duplex DNA, induce cell cycle arrest, and promote apoptosis, indicating its potential as an anticancer agent. nih.gov The triazole and amide moieties in these hybrids appeared to facilitate selective interaction with the quadruplex structures. nih.gov These studies underscore the value of molecular hybridization as a strategy to create novel benzimidazole derivatives with unique and potent biological profiles. nih.govmdpi.com
| Hybrid Structure | Key Pharmacophores | Reported Biological Activity | Reference |
|---|---|---|---|
| Benzimidazole-1,3,4-oxadiazole | Benzimidazole, 1,3,4-Oxadiazole | Good antibacterial and potent antifungal activity | |
| Benzimidazole-1,2,3-triazole | Benzimidazole, 1,2,3-Triazole | Cytotoxicity, selective G-quadruplex DNA binding, anticancer potential | nih.gov |
| Pyrrole-benzimidazole-benzoic acid mustard | Pyrrole, Benzimidazole, Benzoic acid mustard | Antitumor agent, DNA minor groove binder, topoisomerase inhibitor | nih.gov |
Benzimidazole-Triazole Hybrids
The combination of the benzimidazole and 1,2,3-triazole rings has resulted in hybrid molecules with significant potential in medicinal chemistry. benthamdirect.com The 1,2,3-triazole ring, often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition, serves as a stable and versatile linker, connecting the benzimidazole core to various substituents. benthamdirect.comnih.gov This linkage allows for the exploration of a wide chemical space and the fine-tuning of the molecule's biological activity.
Research has shown that the nature of the substituent on the triazole ring and the benzimidazole core plays a critical role in determining the biological activity of these hybrids. For instance, a series of benzimidazole-1,2,3-triazole hybrids were synthesized and evaluated for their antibacterial and antitumor activities. tandfonline.comtandfonline.com In these studies, the substitution pattern on the aromatic ring attached to the triazole moiety significantly influenced their potency.
Key SAR findings for benzimidazole-triazole hybrids include:
The presence of electron-withdrawing groups, such as a nitro group (NO2) or trifluoromethyl group (CF3), on the phenyl ring attached to the triazole can enhance antitubercular activity. nih.gov
The position of substituents on the phenyl ring is also important. For example, an ortho-nitro group on the phenyl ring was found to be favorable for antitubercular activity. nih.gov
In studies on anticancer activity, compounds with specific substitutions on the phenyl ring linked to the triazole showed promising cytotoxicity against cell lines like MCF-7, HepG2, and HCT-116. tandfonline.comtandfonline.com
The following table summarizes the activity of selected benzimidazole-triazole hybrids.
| Compound ID | R Group on Phenyl Ring of Triazole | Target Organism/Cell Line | Activity |
| Compound 7 | 4-Chloro | S. aureus, S. epidermidis | Comparable to standard drug tandfonline.com |
| Compound 9 | 4-Nitro | S. aureus, S. epidermidis | Comparable to standard drug tandfonline.com |
| Compound 6 | 4-Fluoro | MCF-7, HepG2, HCT-116 | IC50: 3.23, 6.56, 5.35 µM tandfonline.comtandfonline.com |
| Compound 10 | 4-Bromo | MCF-7 | More promising than tamoxifen (B1202) tandfonline.comtandfonline.com |
| Compound 14 | 2,4-Dichloro | MCF-7 | More promising than tamoxifen tandfonline.comtandfonline.com |
These findings underscore the importance of the triazole linker in creating diverse and potent benzimidazole derivatives. The ability to readily modify the substituents on both the benzimidazole and triazole rings provides a powerful platform for the development of new therapeutic agents. benthamdirect.com
Benzimidazole-Rhodanine Conjugates
The conjugation of the benzimidazole scaffold with a rhodanine (B49660) moiety has emerged as a promising strategy for the development of novel anticancer agents. Rhodanine (2-thioxothiazolidin-4-one) and its derivatives are known to exhibit a broad range of biological activities.
SAR studies on benzimidazole-rhodanine conjugates have revealed several key structural features that influence their cytotoxic activity. The linkage between the benzimidazole and rhodanine rings, as well as the substituents on both heterocyclic systems, are critical for potency.
Key SAR insights for benzimidazole-rhodanine conjugates include:
The rhodanine ring and the phenyl group attached to the benzimidazole are considered significant for Topoisomerase II inhibitory potency. mdpi.com
Substitution at the N-3 position of the rhodanine ring with an acetic acid moiety has been shown to produce highly potent compounds. mdpi.com
The nature of the substituent on the benzyl group at the 1-position of the benzimidazole ring also modulates the cytotoxic activity. For example, a 4-methylbenzyl group was found in a highly potent derivative. mdpi.com
The table below presents the cytotoxic activity of representative benzimidazole-rhodanine conjugates.
| Compound ID | Benzimidazole N1-Substituent | Cancer Cell Line | IC50 (µM) |
| Compound 32 | 4-Methylbenzyl | HL-60 | 0.21 mdpi.com |
| Compound 32 | 4-Methylbenzyl | MDA-MB-201 | 0.33 mdpi.com |
| Compound 32 | 4-Methylbenzyl | Raji | 1.23 mdpi.com |
| Compound 32 | 4-Methylbenzyl | A549 | 2.67 mdpi.com |
| Compound 59 | 2-Fluorobenzyl | - | Potent Topo II inhibitor at 10 µM mdpi.com |
These studies highlight that the benzimidazole-rhodanine hybrid structure is a valuable scaffold for designing new anticancer agents, particularly those targeting topoisomerases.
Benzimidazole-Quinolone Hybrids
The hybridization of benzimidazole with a quinolone moiety has led to the development of potent antimicrobial agents. Quinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. By combining the benzimidazole nucleus with the quinolone scaffold, researchers have created novel compounds with enhanced activity, particularly against drug-resistant bacterial strains.
The SAR of benzimidazole-quinolone hybrids has been investigated to understand the structural requirements for their antimicrobial effects. The nature and position of substituents on both the benzimidazole and quinolone rings significantly impact the activity.
Key SAR findings for benzimidazole-quinolone hybrids include:
A 2-fluorobenzyl substituent on the benzimidazole nitrogen was found in a particularly potent derivative, highlighting the importance of the substitution at this position. nih.gov
The presence of chloro and fluoro substituents on the quinolone ring is a common feature in active compounds. nih.gov
The linker connecting the benzimidazole and quinolone moieties is crucial for optimal activity. A methyl group has been successfully used as this linker. nih.gov
One notable example is the ethyl 7-chloro-6-fluoro-1-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-4-oxo-quinoline-3-carboxylate (compound 5b), which demonstrated remarkable activity against resistant Pseudomonas aeruginosa and Candida tropicalis. nih.gov This compound was found to cleave DNA effectively, suggesting a mechanism of action that could overcome existing resistance mechanisms. nih.gov
The table below summarizes the activity of a key benzimidazole-quinolone hybrid.
| Compound ID | Key Structural Features | Target Organism | Notable Activity |
| Compound 5b | 2-Fluorobenzyl on benzimidazole, Chloro and Fluoro on quinolone | Resistant Pseudomonas aeruginosa, Candida tropicalis | Potent antimicrobial, effective DNA cleaving agent nih.gov |
The development of benzimidazole-quinolone hybrids represents a promising avenue for combating antimicrobial resistance. The ability of these compounds to act via mechanisms like DNA cleavage makes them attractive candidates for further investigation. nih.gov
V. Computational and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole, and a protein target at the atomic level.
While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar benzimidazole (B57391) derivatives. For instance, a molecular docking simulation of the closely related compound, 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole, with beta-tubulin revealed key interactions within the colchicine (B1669291) binding site. nih.gov These interactions included the formation of two hydrogen bonds with threonine (THR A:340) and tyrosine (TYR A:312) residues. nih.gov
Furthermore, the binding was stabilized by several other types of interactions:
Pi-Pi stacking: with a phenylalanine residue (PHE A:296). nih.gov
Pi-Sigma bond: with an isoleucine residue (ILE A:341). nih.gov
Pi-Alkyl interactions: with multiple residues including PHE A:343, PHE A:351, CYS A:315, ARG A:308, and ARG A:339. nih.gov
Alkyl interaction: with a lysine (B10760008) residue (LYS A:336). nih.gov
Van der Waals forces: with a proline residue (PRO A:298). nih.gov
Given the structural similarity, it is plausible that this compound would adopt a comparable binding mode, with the dimethoxy-substituted benzyl (B1604629) group and the benzimidazole core playing crucial roles in establishing connections with amino acid residues in a target's active site. The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the methoxy (B1213986) groups are potential hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and π-stacking interactions. nih.gov
| Interaction Type | Interacting Residues (Example with Beta-Tubulin) |
|---|---|
| Hydrogen Bond | THR A:340, TYR A:312 |
| Pi-Pi Stacking | PHE A:296 |
| Pi-Sigma | ILE A:341 |
| Pi-Alkyl | PHE A:343, PHE A:351, CYS A:315, ARG A:308, ARG A:339 |
| Alkyl | LYS A:336 |
| Van der Waals | PRO A:298 |
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. researchgate.net Computational methods can predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which helps in prioritizing compounds for further experimental testing. nih.gov
For the analog 2-(3,4-dimethylphenyl)-1H-benzimidazole, a binding energy of -8.50 kcal/mol was calculated for its interaction with beta-tubulin, which was superior to the standard drug albendazole (B1665689) (-7.0 kcal/mol). nih.gov This suggests a strong and favorable binding. Another study on different benzimidazole derivatives targeting protein kinases reported binding affinities ranging from -8.2 kcal/mol to -9.0 kcal/mol. nih.govbiointerfaceresearch.com
Based on the activities of similar benzimidazole-containing compounds, potential targets for this compound could include:
Tubulin: Important for its role in microtubule formation, a target for anti-cancer and anthelmintic drugs. nih.gov
Protein Kinases: Such as Akt kinase and EGFR, which are crucial in cell signaling and cancer progression. nih.govscirp.org
Topoisomerases: Enzymes involved in DNA replication, making them targets for anticancer agents. nih.gov
Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway of bacteria, a target for antibacterial drugs. researchgate.net
| Analogous Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin | -8.50 |
| 2-phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 |
| Benzimidazole Derivative B18 | CRF-1 Protein | -8.92 |
| 1-benzyl-2-phenyl-1H-benzimidazole derivative | Antihypertensive protein hydrolase | -10.0 |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations provide a deeper understanding of a compound's intrinsic properties that govern its biological activity. niscpr.res.in
DFT studies allow for the calculation of several key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
For benzimidazole derivatives, DFT calculations have shown that the electron density in the HOMO is often localized on the benzimidazole ring and any electron-donating substituents, while the LUMO is distributed over the core structure. researchgate.netresearchgate.net In the case of this compound, the dimethoxy groups would be expected to increase the electron density of the phenyl ring and influence the HOMO energy.
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. rjpn.org The red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the nitrogen atoms of the benzimidazole ring and the oxygen atoms of the methoxy groups would be expected to be regions of negative potential, making them potential sites for hydrogen bonding. rjpn.org
| Quantum Chemical Parameter | Significance | Expected Properties for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Influenced by the electron-rich benzimidazole and dimethoxy-phenyl moieties. |
| LUMO Energy | Electron-accepting ability | Distributed across the conjugated system. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A relatively small gap is expected, indicating potential for chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Negative potential around N and O atoms (H-bond acceptors); positive potential around N-H. |
DFT calculations can provide mechanistic insights into a compound's biological activity, such as its antioxidant potential. Antioxidants can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov
By calculating properties like bond dissociation enthalpy (BDE) of the N-H bond in the benzimidazole ring and the ionization potential (IP), DFT can help predict the most likely antioxidant mechanism. nih.gov For phenolic antioxidants, the O-H BDE is a key parameter. While this compound lacks a phenolic hydroxyl group, the N-H proton of the imidazole (B134444) ring could potentially be involved in radical scavenging. Studies on other heterocyclic compounds have shown that the environment (solvent polarity) can influence which mechanism is favored. nih.gov The presence of electron-donating dimethoxy groups on the benzyl ring would likely stabilize the radical cation formed after an electron transfer, potentially favoring a SET-PT or SPLET mechanism.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand like this compound. This model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active at the same biological target. This approach is more efficient and cost-effective than high-throughput screening of entire compound libraries. nih.govnih.gov
For this compound, a potential pharmacophore model would likely consist of:
An aromatic ring feature from the benzimidazole core.
Another aromatic ring feature from the 3,4-dimethoxybenzyl group.
Hydrogen bond acceptor features from the two methoxy oxygen atoms and one of the imidazole nitrogen atoms.
A hydrogen bond donor feature from the N-H group of the imidazole ring.
This model could then be used to screen for novel compounds with potential applications as anticancer, anthelmintic, or antimicrobial agents, depending on the target for which the pharmacophore was optimized. nih.govnih.govnih.gov
Molecular Dynamics Simulations
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on This compound . However, the broader class of benzimidazole derivatives is a subject of significant interest in computational chemistry, with MD simulations being a key tool to investigate their behavior at the molecular level. These studies on analogous compounds provide a framework for understanding how This compound might behave in a dynamic system.
MD simulations on related benzimidazole compounds have been employed to explore their interaction and binding stability with various biological targets, such as proteins and enzymes. For instance, a study on 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole complexed with beta-tubulin utilized MD simulations to confirm the binding energy and interactions at a molecular level. nih.gov The simulations, run for a 50-nanosecond timescale, showed that the protein backbone's root mean square deviation (RMSD) fluctuated between 1.5 and 2.5 Å, indicating the stability of the complex. nih.goveurekaselect.com
In a typical MD simulation study of a benzimidazole derivative interacting with a protein, the following parameters and analyses are common:
System Setup : The initial coordinates of the protein are often obtained from the Protein Data Bank (PDB). The ligand (the benzimidazole derivative) is then docked into the protein's binding site using molecular docking software. The entire complex is solvated in a water box, and ions are added to neutralize the system, mimicking physiological conditions.
Force Fields : Classical force fields such as AMBER, CHARMM, or GROMOS are used to describe the potential energy of the system as a function of the atomic coordinates. mdpi.com
Simulation Protocol : The system undergoes energy minimization to remove steric clashes, followed by a stepwise heating to the desired temperature (e.g., 300 K) and equilibration under constant pressure and temperature (NPT ensemble). The final production run, during which data is collected, can range from nanoseconds to microseconds, depending on the process being studied. embopress.org
Analysis of Trajectories : The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. This trajectory is analyzed to understand various aspects of the system's dynamics:
Root Mean Square Deviation (RMSD) : To assess the structural stability of the protein and the ligand's binding pose. Lower and stable RMSD values suggest a stable complex. nih.goveurekaselect.com
Root Mean Square Fluctuation (RMSF) : To identify the flexibility of different regions of the protein upon ligand binding.
Radius of Gyration (Rg) : To evaluate the compactness of the protein-ligand complex over time.
Hydrogen Bond Analysis : To determine the specific hydrogen bond interactions between the ligand and the protein, which are crucial for binding affinity.
Binding Free Energy Calculations : Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of the ligand to the protein.
While no specific data tables for This compound can be presented due to the lack of published research, the following table illustrates the type of data that would be generated from such a study, based on findings for analogous compounds.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Value/Range | Significance |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |
| Force Field | AMBER14SB | Set of parameters used to define the energy of the system. |
| Solvent Model | TIP3P Water | Model used to represent water molecules in the simulation box. |
| Ensemble | NPT | Simulation conditions (constant Number of particles, Pressure, and Temperature). |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Atmospheric pressure. |
| Protein RMSD | 1.5 - 2.0 Å | Indicates the stability of the protein's overall structure during the simulation. |
| Ligand RMSD | 0.5 - 1.0 Å | Shows the stability of the ligand within the binding pocket. |
| Key H-Bonds | N-H...O (acceptor) | Specific hydrogen bonds formed between the ligand and protein residues. |
| Binding Free Energy (ΔG) | -35 kcal/mol | Estimated energy of binding, indicating the affinity of the ligand for the protein. |
Vi. in Vitro and in Vivo Pharmacological Evaluation Methodologies No Results Details
In Vitro Assays
In vitro assays are fundamental in the preliminary screening and mechanistic study of benzimidazole (B57391) compounds. These laboratory-based tests utilize cells, enzymes, or microorganisms to assess biological activity in a controlled environment.
Cell-based assays are crucial for determining the effect of benzimidazole derivatives on cell viability and proliferation, particularly in the context of anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed colorimetric method to assess cytotoxicity. nih.govacu.edu.inresearchgate.net In this assay, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of living cells. This allows for the determination of the compound's concentration that inhibits 50% of cell growth (IC50). nih.gov These assays are typically performed on various human cancer cell lines, such as those from cervical (HeLa), lung (A549), and colon (SW480) cancers, as well as on normal human cells (e.g., MRC-5) to evaluate selectivity. nih.govacu.edu.in
To understand the specific molecular targets of benzimidazole compounds, enzyme-based assays are utilized. For instance, given that some anticancer drugs target topoisomerases—enzymes that control the topological state of DNA—assays evaluating topoisomerase inhibition are relevant. Molecular docking studies have suggested that benzimidazole derivatives can be accommodated within the pocket of topoisomerase IIα-DNA, indicating this enzyme as a potential target. nih.gov Assays can measure the ability of a compound to inhibit the relaxation of supercoiled DNA or to stabilize the enzyme-DNA cleavage complex. Another example includes assays for hyaluronidase (B3051955) inhibitory activity, which are relevant for screening anti-inflammatory potential. mdpi.com These enzymatic assays can be conducted at different pH values to simulate various physiological conditions. mdpi.com
The antimicrobial properties of benzimidazole derivatives are assessed using growth inhibition assays against a spectrum of bacteria and fungi. nih.govpreprints.org The primary methods used are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC). nih.gov The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism after a specific incubation period. nih.govnih.gov This is often determined using broth microdilution or agar (B569324) dilution methods. mdpi.com Following the MIC determination, the MBC can be ascertained by subculturing from the wells or tubes that showed no growth onto a compound-free solid medium. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial microbial inoculum. nih.gov These assays are performed against various strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species. researchgate.netnih.gov
| Assay Type | Methodology | Purpose | Common Cell Lines/Organisms |
| Cell-Based | MTT Assay | Measures cytotoxicity and cell viability | A549 (Lung), SW480 (Colon), HeLa (Cervical), MRC-5 (Normal) nih.govacu.edu.in |
| Enzyme-Based | Topoisomerase Relaxation Assay | Investigates inhibition of DNA topoisomerase | N/A (Purified enzymes) nih.gov |
| Enzyme-Based | Hyaluronidase Inhibition Assay | Screens for anti-inflammatory potential | N/A (Purified enzymes) mdpi.com |
| Microorganism Growth Inhibition | Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration to inhibit microbial growth | Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae researchgate.netnih.govnih.gov |
| Microorganism Growth Inhibition | Minimum Bactericidal Concentration (MBC) | Determines the lowest concentration to kill microorganisms | Staphylococcus aureus, Escherichia coli nih.govnih.gov |
In Vivo Animal Models
Following promising in vitro results, the evaluation of benzimidazole compounds progresses to in vivo studies using animal models. These models provide a more complex biological system to assess the efficacy and safety of the compound.
To test the therapeutic effectiveness of a compound in a living organism, specific disease models are used. For anticancer evaluation, cancer xenograft models are common. nih.gov In these studies, human cancer cells, such as triple-negative breast cancer cells (MDA-MB-231), are implanted into immunocompromised mice (e.g., BALB/c athymic nude mice). nih.gov The effect of the compound on tumor volume and progression is then monitored over a period of time. nih.gov The benzimidazole scaffold is a core component of many antiparasitic drugs; therefore, efficacy studies may also involve animal models infected with various parasites to assess the compound's anti-parasitic activity.
Vii. Future Perspectives and Research Directions
Development of Novel 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole Derivatives
The future development of this compound as a lead compound hinges on the strategic synthesis of novel derivatives to enhance potency, selectivity, and pharmacokinetic properties. Research indicates that modifications at several positions on the benzimidazole (B57391) core and its substituents can yield compounds with significantly improved biological activity. nih.gov
Key synthetic strategies include:
Substitution on the Benzimidazole Ring: Introducing various functional groups onto the benzene (B151609) ring of the benzimidazole nucleus is a common approach. For instance, the synthesis of 5-fluoro or 6-piperazinyl derivatives has been explored to modulate activity. nih.gov
Modification of the Benzyl (B1604629) Moiety: The 3,4-dimethoxy substitution pattern on the benzyl group is a starting point. Creating analogs with different substitution patterns, such as a 3,4,5-trimethoxy arrangement, has shown potent anticancer activity in related series. nih.govnih.gov Replacing or modifying these methoxy (B1213986) groups can influence target binding and metabolic stability.
N-Alkylation: Introducing alkyl or substituted benzyl groups at the N-1 position of the imidazole (B134444) ring is a strategy to improve properties like lipophilicity, which can enhance the ability of a drug to penetrate cellular membranes. nih.gov
Molecular Hybridization: A promising strategy involves creating hybrid molecules by covalently linking the this compound scaffold with other known pharmacophores. nih.gov Examples from related benzimidazole research include hybridization with oxadiazole, triazole, oxazole, or chalcone (B49325) moieties to create multifunctional molecules with potentially synergistic or novel mechanisms of action. nih.govnih.govrsc.orgnih.gov
Table 1: Strategies for Derivative Development
| Modification Strategy | Rationale | Example from Related Benzimidazole Research | Citation |
|---|---|---|---|
| Ring Substitution | Modulate electronic properties and target interactions. | Introduction of a 6-carboxamide group to create novel anticancer agents. | nih.gov |
| N-Alkylation | Improve lipophilicity for better membrane penetration. | Synthesis of N-alkylated derivatives to enhance antiproliferative and antimicrobial activity. | nih.gov |
| Hybridization | Combine pharmacophores to achieve multi-target effects or improved potency. | Creation of benzimidazole-oxazole hybrids as cholinesterase inhibitors for Alzheimer's disease. | nih.gov |
| Isosteric Replacement | Alter physicochemical properties while retaining key binding interactions. | Synthesis of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors. | nih.gov |
Exploration of New Therapeutic Applications
While initial studies may focus on a specific activity, the benzimidazole scaffold is known for its broad spectrum of pharmacological effects. nih.govnih.govnih.gov Future research should systematically screen derivatives of this compound against a diverse range of biological targets to uncover new therapeutic potential.
Potential therapeutic areas for exploration include:
Anticancer: Benzimidazole derivatives have demonstrated significant potential as anticancer agents. nih.gov Analogs have shown cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. nih.govrsc.org The mechanisms often involve the inhibition of crucial enzymes for cell proliferation, such as topoisomerase IIα and thymidylate synthase. nih.govrsc.org For example, a related derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, exhibited potent cytotoxicity against the A549 lung cancer cell line with an IC₅₀ value of 0.15 µM. nih.gov
Antimicrobial: There is a pressing need for new antimicrobial agents due to growing resistance. Benzimidazoles have shown activity against various bacteria and fungi. nih.govijpcbs.com Research has demonstrated that certain derivatives are effective against strains like Staphylococcus aureus and Candida albicans. nih.gov
Antitubercular: The rise of drug-resistant Mycobacterium tuberculosis necessitates the discovery of new drug targets and inhibitors. nih.govresearchgate.net The enzyme DprE1, which is critical for the synthesis of the mycobacterial cell wall, has been identified as a key target for benzimidazole derivatives. nih.govresearchgate.net
Enzyme Inhibition: Beyond cancer and infectious diseases, benzimidazole derivatives are potent inhibitors of various enzymes. This includes urease (implicated in infections by H. pylori), acetylcholinesterase and butyrylcholinesterase (implicated in Alzheimer's disease), and carbonic anhydrase (a target for diuretics and anti-glaucoma agents). nih.govnih.govnih.gov
Table 2: Potential Therapeutic Targets for Novel Derivatives
| Therapeutic Area | Biological Target | Findings in Related Benzimidazole Compounds | Citation |
|---|---|---|---|
| Anticancer | Topoisomerase IIα | A trimethoxyphenyl benzimidazole derivative showed potent inhibition and was well-accommodated in the enzyme's binding pocket. | nih.gov |
| Anticancer | Thymidylate Synthase (TS) | Benzimidazole-oxadiazole hybrids showed potent TS inhibition with IC₅₀ values as low as 1.01 µM. | rsc.org |
| Antitubercular | DprE1 | Derivatives showed promising activity, with computational models confirming stable binding to the DprE1 enzyme. | nih.govresearchgate.net |
| Neurodegenerative | Acetylcholinesterase (AChE) | Benzimidazole-oxazole hybrids were found to be potent AChE inhibitors, with IC₅₀ values as low as 0.10 µM. | nih.gov |
| Antiviral | Viral Enzymes | Certain benzimidazole derivatives bearing a triazine group proved to be active antiherpetic agents against HSV-1. | researchgate.net |
Advanced Computational Studies for Rational Design
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the drug discovery process, reducing costs, and improving the success rate of identifying promising lead candidates. For this compound and its future derivatives, a robust computational approach is critical for rational design.
Key computational methods to be employed include:
Molecular Docking: This technique is used to predict the preferred binding orientation of a molecule to its biological target. nih.gov Studies on benzimidazole derivatives have used docking to understand interactions with the active sites of enzymes like DprE1, topoisomerase, and thymidylate synthase, helping to explain the experimental activity and guide the design of more potent inhibitors. nih.govrsc.orgnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.gov This provides a more dynamic picture of the binding interactions and can confirm the stability of key hydrogen bonds or hydrophobic interactions identified in docking studies. nih.gov
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov Computational models can estimate a compound's drug-likeness and pharmacokinetic profile early in the design phase, allowing researchers to prioritize derivatives with a higher probability of success in later preclinical and clinical stages. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model that correlates the chemical structure of a series of compounds with their biological activity, QSAR studies can help predict the activity of newly designed molecules before they are synthesized.
Table 3: Computational Methods in the Drug Design Workflow
| Computational Technique | Purpose | Application for Benzimidazole Derivatives | Citation |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Used to identify key interactions of derivatives with targets like DprE1 and Topoisomerase IIα. | nih.govnih.gov |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex over time. | Confirmed the stability of a potent anticancer benzimidazole derivative within the DNA-Topoisomerase IIα complex. | nih.gov |
| ADMET Prediction | Evaluate drug-likeness and potential pharmacokinetic/toxicological properties. | Predicted appropriate drug-likeness and pharmacokinetic properties for novel anticancer and antitubercular candidates. | nih.govnih.gov |
Preclinical and Clinical Development Considerations
The ultimate goal of this research is the development of a clinically useful drug. The path from a promising lead compound to an approved therapeutic is long and requires careful planning and execution.
Key considerations for the preclinical and clinical development of this compound derivatives include:
Establishment of Structure-Activity Relationships (SAR): A crucial early step is to synthesize a focused library of analogs and perform systematic testing to establish a clear SAR. nih.govnih.gov This provides a roadmap for optimizing potency and selectivity while minimizing off-target effects.
Comprehensive Preclinical Evaluation: Promising candidates must undergo rigorous preclinical testing. This includes expanded in vitro profiling against a wide panel of cell lines and targets to confirm selectivity. Subsequently, in vivo studies in relevant animal models are necessary to demonstrate efficacy and further investigate the pharmacokinetic profile.
Optimization of Drug-like Properties: Data from both computational and early experimental ADME studies must be used to optimize the lead compound. The goal is to develop a candidate with suitable solubility, metabolic stability, and oral bioavailability for the intended therapeutic use.
Navigating Clinical Trials: Entry into clinical trials requires a robust data package on efficacy, safety, and toxicology from preclinical studies. The clinical development path will involve Phase I trials to establish safety in humans, followed by Phase II and III trials to demonstrate efficacy in patient populations for the targeted disease. The entire process is lengthy and capital-intensive, with estimates suggesting an average of 12 years and over $2 billion to bring a new drug to market.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide |
| 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole |
| 5-fluorouracil |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Carbonic anhydrase |
| Chalcone |
| DprE1 |
| Oxadiazole |
| Oxazole |
| Thymidylate synthase |
| Topoisomerase IIα |
| Triazole |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole, and how can reaction conditions be optimized for high purity?
- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3,4-dimethoxybenzylamine with o-phenylenediamine derivatives under acidic reflux conditions. For example, using DMSO as a solvent and glacial acetic acid as a catalyst at reflux temperatures (80–100°C) for 4–6 hours can yield the product . Purification is achieved via recrystallization using ethanol-water mixtures, with yields averaging 60–70%. Key optimization parameters include stoichiometric ratios of reactants, reaction time, and solvent polarity.
- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (e.g., m.p. 141–143°C for analogous compounds) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic spectral markers?
- Techniques :
- 1H/13C NMR : Aromatic protons in the benzimidazole ring appear as doublets at δ 7.2–7.8 ppm, while methoxy groups resonate as singlets at δ 3.8–4.0 ppm .
- IR : Stretching vibrations for C=N (benzimidazole) at ~1600 cm⁻¹ and O–CH₃ (methoxy) at ~2850 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 323.4) confirm molecular weight .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) . Key parameters:
- Crystal System : Monoclinic (e.g., space group P21/c for related structures) .
- Unit Cell Dimensions : Typical values: a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.1° .
- Hydrogen Bonding : Analyze π-π stacking between benzimidazole rings and C–H···O interactions involving methoxy groups .
Q. What strategies can reconcile contradictory biological activity data for benzimidazole derivatives across studies?
- Approach :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., ascorbic acid for radical scavenging assays) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays).
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity trends using QSAR models .
Q. How can computational modeling predict the physicochemical properties of this compound, and what validation is required?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Molecular Docking : Simulate binding to biological targets (e.g., DNA topoisomerase II) using AutoDock Vina, with validation via IC50 comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
